Dual Orthogonal Reactive Handles
The target compound carries both a nucleophilic primary amine (3‑NH₂) and a carboxylic acid (7‑COOH), providing two chemically orthogonal handles for stepwise elaboration. In contrast, the closest analogs—imidazo[1,2-a]pyridine-7-carboxylic acid (CAS 648423-85-2) and 3-aminoimidazo[1,2-a]pyridine (CAS 28036-33-1)—each contain only one reactive site . The dual functionality allows, for example, amide coupling at the 7‑COOH followed by reductive amination or acylation at the 3‑NH₂ without protecting‑group competition on the same position.
| Evidence Dimension | Number of orthogonal reactive functional groups |
|---|---|
| Target Compound Data | 2 (primary amine + carboxylic acid) |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-7-carboxylic acid: 1 (carboxylic acid); 3-Aminoimidazo[1,2-a]pyridine: 1 (primary amine) |
| Quantified Difference | 2 vs. 1 orthogonal reactive sites |
| Conditions | Structural analysis based on chemical constitution |
Why This Matters
Procurement of a dual‑handle building block reduces the number of synthetic steps and purification interventions required to reach a diversely substituted lead series, directly impacting medicinal chemistry cycle time.
